4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS No.: 952835-43-7
Cat. No.: VC4268823
Molecular Formula: C21H23N3O4S
Molecular Weight: 413.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952835-43-7 |
|---|---|
| Molecular Formula | C21H23N3O4S |
| Molecular Weight | 413.49 |
| IUPAC Name | 4-[4-(azepan-1-ylsulfonyl)benzoyl]-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C21H23N3O4S/c25-20-15-24(19-8-4-3-7-18(19)22-20)21(26)16-9-11-17(12-10-16)29(27,28)23-13-5-1-2-6-14-23/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,25) |
| Standard InChI Key | NQYBMXUQXMUTQE-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Introduction
4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that combines a quinoxalinone skeleton with an azepane-1-ylsulfonyl group. This compound is notable for its potential biological activities and structural uniqueness, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Key Features:
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Chemical Structure: Includes a quinoxalinone ring and an azepane-1-ylsulfonyl moiety.
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Classification: Heterocyclic compound with potential applications in drug design.
Synthesis of 4-(4-(azepan-1-ylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
The synthesis of this compound typically involves several steps, starting from commercially available precursors. The quinoxalinone core can be formed through reactions involving 1,2-phenylenediamine, similar to the synthesis of other quinoxalinone derivatives .
Synthesis Steps:
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Formation of Quinoxalinone Core: React 1,2-phenylenediamine with chloroacetic acid in water at reflux temperature to form the quinoxalinone core.
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Introduction of Azepane-1-ylsulfonyl Group: This step involves the reaction of the quinoxalinone derivative with an appropriate azepane-1-ylsulfonyl reagent.
Biological Activities and Potential Applications
The quinoxalinone skeleton is known for its versatility in drug design, with applications in developing anticancer, antimicrobial, and other therapeutic agents . The presence of the azepane-1-ylsulfonyl group may enhance interactions with biological targets, potentially influencing cellular signaling pathways.
Potential Applications:
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Antimicrobial Agents: Quinoxalinone derivatives have shown promise as antimicrobial agents .
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Soluble Guanylyl Cyclase (sGC) Activators: Some quinoxalinone derivatives are being explored as sGC activators, which could have implications for cardiovascular diseases .
Table: Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Potential against various bacterial strains |
| sGC Activation | Could be useful in cardiovascular treatments |
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